![molecular formula C14H12BrN5S B12150215 3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine CAS No. 675130-96-8](/img/structure/B12150215.png)
3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo-substituted benzylsulfanyl group and a pyridinyl group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate anion.
Bromination: The bromo group is introduced via an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine derivative and a suitable halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and various amines can be used under conditions such as reflux in polar solvents or in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-benzylsulfanyl)-5-phenyl-[1,2,4]triazol-4-ylamine: Similar structure but with a phenyl group instead of a pyridinyl group.
3-(3-Bromo-4-methoxy-benzylsulfanyl)-5-ethyl-[1,2,4]triazol-4-ylamine: Similar structure but with an ethyl group and a methoxy-substituted benzylsulfanyl group.
Uniqueness
3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of both a pyridinyl group and a bromo-substituted benzylsulfanyl group. This combination of functional groups provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(3-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a triazole and pyridine moiety, which are known for their pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C14H12BrN5S, and its structure includes critical functional groups that enhance its biological activity. The presence of the bromine atom contributes to increased lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with cellular targets.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C14H12BrN5S |
Molecular Weight | 356.24 g/mol |
CAS Number | 840482-56-6 |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against several pathogens with promising results.
Case Study: Anticancer Properties
A notable study evaluated the anticancer activity of various triazole derivatives, including those related to our compound. The results demonstrated that certain derivatives exhibited potent activity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for some derivatives were found to be as low as 6.2 μM for HCT-116 cells, indicating strong potential for development as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA or RNA, leading to inhibition of replication in cancerous or pathogenic cells. Additionally, enzyme inhibition studies suggest that these compounds may act on key metabolic pathways within cells .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (μM) |
---|---|---|
Antibacterial | Various Bacteria | Not specified |
Antifungal | Various Fungi | Not specified |
Anticancer | HCT-116 (Colon) | 6.2 |
Anticancer | T47D (Breast) | 27.3 |
Properties
CAS No. |
675130-96-8 |
---|---|
Molecular Formula |
C14H12BrN5S |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12BrN5S/c15-12-5-1-3-10(7-12)9-21-14-19-18-13(20(14)16)11-4-2-6-17-8-11/h1-8H,9,16H2 |
InChI Key |
OYHYFZHUEDPJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CN=CC=C3 |
solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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